molecular formula C10H13FN2 B2895668 [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine CAS No. 2010375-10-5

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine

Cat. No.: B2895668
CAS No.: 2010375-10-5
M. Wt: 180.226
InChI Key: CLSWJQMSVDQEKW-UHFFFAOYSA-N
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Description

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine (CAS 2010375-10-5) is a chemical building block of interest in pharmaceutical research and development. This compound, with a molecular formula of C 10 H 13 FN 2 and a molecular weight of 180.23 g/mol, features a cyclobutane ring substituted with both an aminomethyl group and a 3-fluoropyridin-4-yl moiety . The fluorine atom and nitrogen heterocycle make it a valuable scaffold for constructing potential bioactive molecules. Compounds with the 1-(fluoropyridyl)cyclobutyl)methanamine structure have been identified as key intermediates in the discovery of novel therapeutic agents, such as SARM1 inhibitors, which are being investigated for the treatment of neurodegenerative diseases and neurological disorders . This structure serves as a critical core for further synthetic elaboration in drug discovery efforts. The product is intended for use in laboratory research as a molecular building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

[1-(3-fluoropyridin-4-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWJQMSVDQEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring .

Scientific Research Applications

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The cyclobutyl and methanamine groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

[1-(3-Methylpyridin-4-yl)cyclobutyl]methanamine
  • Structure : Replaces fluorine with a methyl group on the pyridine.
  • Impact: Methyl reduces electronegativity, decreasing dipole interactions but increasing lipophilicity (logP).
  • Source : highlights methylpyridinyl derivatives .
1-(3-Chloro-5-fluoropyridin-4-yl)methanamine
  • Structure : Dual chloro and fluoro substituents on pyridine.
  • Impact : Chlorine increases steric hindrance and molecular weight (233.50 g/mol, ). The electron-withdrawing effects may enhance metabolic stability but could introduce toxicity risks .

Modifications to the Cyclobutyl Group

Piperazine-Substituted Cyclobutylmethanamines
  • Examples :
    • (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine (, MW ~233.34 g/mol).
    • (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine (, MW ~255.37 g/mol).
  • Impact : Piperazine introduces basicity and hydrogen-bonding capacity, improving solubility (e.g., via protonation at physiological pH). These derivatives are used in p97 ATPase inhibitors, suggesting enhanced target engagement .
[1-(Oxolan-2-yl)cyclobutyl]methanamine
  • Structure : Cyclobutyl group substituted with tetrahydrofuran (oxolane).

Aromatic System Variations

Sibutramine-Related Cyclobutylmethanamines
  • Examples : N-{1-[1-(Chlorophenyl)cyclobutyl]alkyl}amines ().
  • Impact: Replacement of pyridine with chlorophenyl alters electronic and steric profiles. Chlorophenyl groups are associated with serotonin-norepinephrine reuptake inhibition, as seen in Sibutramine analogs .
1-{4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine
  • Structure : Combines pyridine and pyrazole rings with a fluorophenyl group.
  • Impact : The extended aromatic system (C₁₇H₁₇FN₄, MW 296.34 g/mol, ) may enhance binding to kinases or GPCRs but increases molecular complexity .

Benzylamine Derivatives

(4-Fluoro-3-Methoxybenzyl)-(Pyridin-4-ylmethyl)amine
  • Structure : Benzyl-pyridinylmethyl amine with methoxy and fluoro substituents.
  • Methoxy groups may introduce metabolic liabilities via demethylation .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine C₁₀H₁₂FN₂ 178.22 3-Fluoropyridin-4-yl, cyclobutyl Rigid, moderate lipophilicity
[1-(3-Methylpyridin-4-yl)cyclobutyl]methanamine C₁₀H₁₃N₂ 161.23 3-Methylpyridin-4-yl Increased lipophilicity
1-(3-Chloro-5-fluoropyridin-4-yl)methanamine C₆H₈Cl₃FN₂ 233.50 3-Cl, 5-F on pyridine High steric/electronic effects
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine C₁₀H₂₀N₃ 182.29 4-Methylpiperazine Enhanced solubility, basicity
Sibutramine Related Compound A () C₁₆H₂₅ClN₂ 280.84 2-Chlorophenyl, cyclobutyl Serotonin/norepinephrine modulation

Key Findings

  • Fluorine vs. Methyl/Chloro : Fluorine optimizes electronic effects for target binding, while methyl enhances lipophilicity and chloro increases steric bulk .
  • Cyclobutyl Rigidity : Conformational restraint may improve selectivity but reduce adaptability in flexible binding pockets .
  • Piperazine Derivatives : Improved solubility and pharmacokinetics make these analogs promising for enzyme inhibition (e.g., p97 ATPase) .
  • Aromatic System Expansion : Larger systems (e.g., pyrazole-pyridine) offer diverse binding modes but may complicate synthesis and ADME profiles .

Q & A

Q. What are the optimal synthetic routes for [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the cyclobutyl ring followed by fluoropyridinyl substitution. Key steps include:

  • Cyclobutane ring construction : Using [3 + 1] cycloaddition or photochemical methods to form the strained cyclobutyl core .
  • Fluoropyridinyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 3-fluoropyridin-4-yl group .
  • Amine functionalization : Reductive amination or Gabriel synthesis to install the methanamine moiety .
    Critical parameters: Temperature control (<0°C for cyclobutane stability), choice of catalyst (e.g., Pd for coupling), and solvent polarity (DMF or THF) to optimize yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6) for cyclobutyl protons (δ 2.5–3.5 ppm) and fluoropyridinyl aromatic signals (δ 7.8–8.5 ppm) .
    • HRMS : Exact mass confirmation (e.g., [M+H]+^+ at m/z 207.1134 for C10_{10}H12_{12}FN2_2) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition studies (e.g., 3^3H-nisoxetine for norepinephrine transporter (NET) affinity) at concentrations 0.1–10 μM .
  • Cytotoxicity Screening : MTT assay in HEK293 or SH-SY5Y cells (IC50_{50} determination) .
  • Solubility/LogP : Shake-flask method (PBS pH 7.4) to assess hydrophobicity (predicted LogP ~2.1) .

Advanced Research Questions

Q. How does the 3-fluoropyridin-4-yl substituent influence biological activity compared to other aryl groups?

Methodological Answer: A SAR study comparing substituents reveals:

SubstituentNET IC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, human liver microsomes)
3-Fluoropyridin-4-yl67 ± 3.242 min
4-Fluorophenyl188 ± 9.128 min
2,4-Difluorophenyl92 ± 4.535 min
The 3-fluoropyridinyl group enhances NET affinity due to optimized π-π stacking and hydrogen bonding with Tyr152 in the binding pocket . Fluorine’s electronegativity also improves metabolic stability by reducing oxidative degradation .

Q. How can researchers resolve contradictions in reaction yields or biological data?

Methodological Answer:

  • Yield Discrepancies :
    • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (−20°C to 60°C), and solvent (THF vs. DMF) to identify optimal conditions .
    • Impurity Profiling : LC-MS to detect side products (e.g., dehalogenated byproducts in cross-coupling) .
  • Biological Variability :
    • Assay Standardization : Use internal controls (e.g., desipramine for NET assays) and replicate experiments (n ≥ 3) .
    • Meta-Analysis : Compare data across studies using tools like Cohen’s d to quantify effect size differences .

Q. What advanced models evaluate the compound’s pharmacokinetic (PK) and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In Vitro PK :
    • Caco-2 Permeability : Apparent permeability (Papp_{app}) >1 × 106^{-6} cm/s indicates oral bioavailability .
    • Microsomal Stability : >30% remaining after 60 min suggests low hepatic clearance .
  • In Silico BBB Prediction :
    • P-gp Substrate Likelihood : Use SwissADME; a Topological Polar Surface Area (TPSA) <70 Å2^2 and LogP 2–3 favor BBB penetration .
  • In Vivo Imaging : PET tracers (e.g., 18^{18}F-labeled analogs) in rodent models to quantify brain uptake (%ID/g) .

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